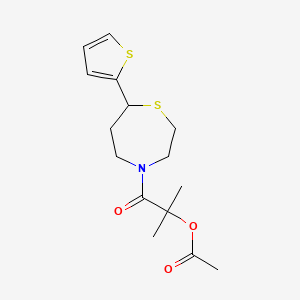

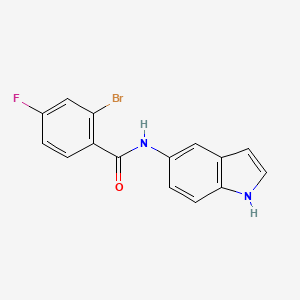

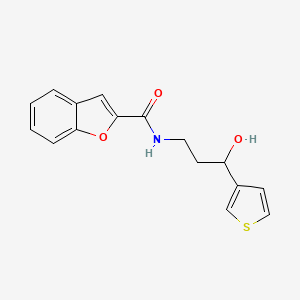

![molecular formula C13H8F2IN3 B2680668 5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine CAS No. 1350653-24-5](/img/structure/B2680668.png)

5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine

概要

説明

5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine is a chemical compound with the molecular formula C14H8F2N4 . It is a key intermediate for the preparation of Vericiguat .

Synthesis Analysis

A new approach for the synthesis of this compound was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material, in an overall yield of 48.3% . The hydrazinolysis and intramolecular substitution were completed in one step to obtain 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol .Molecular Structure Analysis

The structure of 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol, a derivative of the compound, was confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .Chemical Reactions Analysis

The synthesis of this compound involves a sequential opening/closing cascade reaction . Pd-catalyzed cyanation of 5-fluoro-1-(2-fluorobenzyl)-3-bromo-1H-pyrazolo[3,4-b]pyridine was applied to prepare the key intermediate .科学的研究の応用

Anti-Cancer Activity

5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine and its derivatives have shown promise in the field of cancer research. For instance, a study by Hammam et al. (2005) demonstrated that certain fluoro substituted benzo[b]pyrans, which are structurally related, exhibited significant anti-lung cancer activity. These compounds were tested against human cancer cell lines, including lung, breast, and CNS cancers, showing anticancer activity at low concentrations (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Photophysical Properties

The compound's derivatives have been explored for their photophysical properties. Shang et al. (2015) investigated a series of Ir(III) complexes, including derivatives similar to this compound, finding that these complexes showed potential as efficient blue-emitting materials. The study highlighted how substituting different groups could enhance photoluminescence quantum efficiency, making them candidates for applications in optoelectronic devices (Shang, Han, Zhan, Zhou, & Zhang, 2015).

Fluorinated Nucleosides Synthesis

In another study, the synthesis of fluorinated pyrazolo[3,4-b]pyridine derivatives was explored. Iaroshenko et al. (2009) developed a method to create a set of these fluorinated compounds, potentially useful as mimetics of the transition state in adenosine deaminase activity. This work opens up avenues for the development of novel medicinal compounds with potential application in various therapeutic areas (Iaroshenko, Sevenard, Kotljarov, Volochnyuk, Tolmachev, & Sosnovskikh, 2009).

Fluorescent Probes for Sensing

Fluorinated pyrazolo[3,4-b]pyridine derivatives have also been used in the development of fluorescent probes. Ma et al. (2021) created a pyrazolo[1,5-a]pyridine-based fluorophore with a large Stokes shift, demonstrating its application in sensing sulfite in dry white wine. This probe exhibited high sensitivity and selectivity, showing the compound's potential in analytical chemistry (Ma, Zhang, Hou, Chen, Liu, Ji, Wang, Yuan, & Ge, 2021).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-fluoro-1-[(2-fluorophenyl)methyl]-3-iodopyrazolo[3,4-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2IN3/c14-9-5-10-12(16)18-19(13(10)17-6-9)7-8-3-1-2-4-11(8)15/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHFTIKMLOOOSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=C(C=C(C=N3)F)C(=N2)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

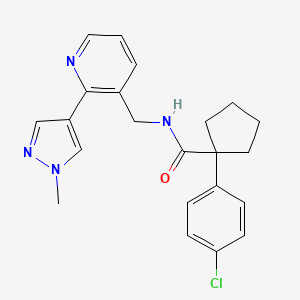

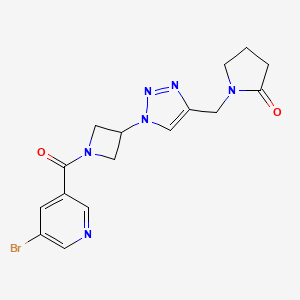

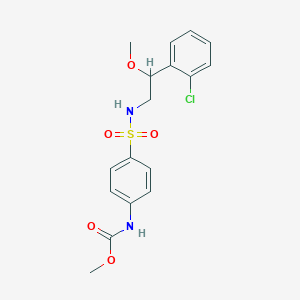

![6-(3-Methoxyphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2680589.png)

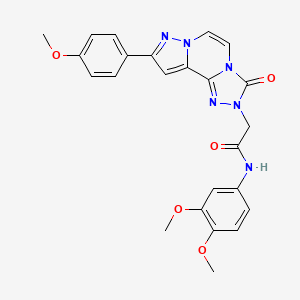

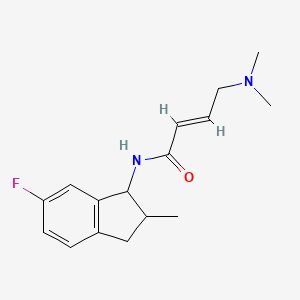

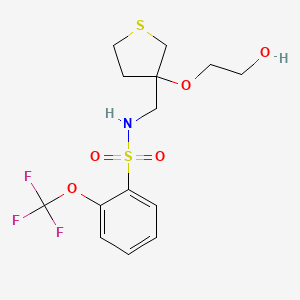

![N,N-dimethyl-5-[(prop-2-enamido)methyl]oxolane-2-carboxamide](/img/structure/B2680591.png)

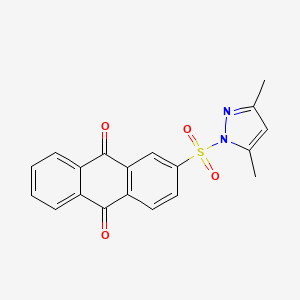

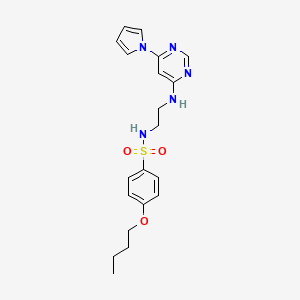

![4-amino-5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(5H)-one](/img/structure/B2680606.png)